molecular formula C11H16O4 B1360180 Diethyl 2-vinylcyclopropane-1,1-dicarboxylate CAS No. 7686-78-4

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate

Cat. No. B1360180
Key on ui cas rn: 7686-78-4
M. Wt: 212.24 g/mol
InChI Key: UOQTXZICFVMERR-UHFFFAOYSA-N
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Patent
US04328169

Procedure details

To demonstrate the versatility of the process, 16 g (0.1 mol) diethyl malonate and 62.55 g of a block copolymer of ethylene oxide and polypropylene oxide having an average molecular weight of about 13,300 (Pluronic® 127) were charged to a reactor. Methylene dichloride (100 mls.) and 11.2 g solid potassium hydroxide (90%) were added and the mixture vigorously agitated while maintaining the temperature at or below 35° C. The 1,4-dichlorobutene-2 (12.4 g; 0.1 mol) was then added over a 5 minute period. About 22% conversion to diethyl 2-vinylcyclopropane-1,1-dicarboxylate was obtained after one hour of reaction. The reaction was continued to obtain essentially complete conversion of the reactants to the desired vinylcyclopropane product.
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
block copolymer
Quantity
62.55 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polypropylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Pluronic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
12.4 g
Type
reactant
Reaction Step Six
[Compound]
Name
solid
Quantity
11.2 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].C1OC1.[OH-].[K+].[CH2:17](Cl)/[CH:18]=[CH:19]/[CH2:20]Cl>C(Cl)Cl>[CH:18]([CH:19]1[CH2:20][C:2]1([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])=[CH2:17] |f:2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Two
Name
block copolymer
Quantity
62.55 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Four
Name
polypropylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Pluronic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
12.4 g
Type
reactant
Smiles
C(/C=C/CCl)Cl
Step Seven
Name
solid
Quantity
11.2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture vigorously agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged to a reactor
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at or below 35° C

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1C(C1)(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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